Advanced Synthesis & Process Chemistry of Benzophenone Fungicides: Metrafenone and Pyriofenone
Advanced Synthesis & Process Chemistry of Benzophenone Fungicides: Metrafenone and Pyriofenone
Content Type: Technical Whitepaper Audience: Process Chemists, Agrochemical Researchers, and CMC Leads Version: 1.0
Executive Summary & Mechanism of Action
Benzophenone fungicides, specifically Metrafenone and Pyriofenone , represent a critical class of agrochemicals (FRAC Code 50) used primarily for the control of powdery mildew (Blumeria graminis, Erysiphe necator) in cereals and viticulture. Unlike demethylation inhibitors (DMIs) or strobilurins, these compounds possess a unique mode of action: they disrupt the actin cytoskeleton .
Mechanism of Action (MoA): These compounds do not inhibit respiration or ergosterol synthesis. Instead, they interfere with the proper formation of the apical actin cap in fungal hyphae. This disruption halts polarized growth, prevents hyphal tip extension, and inhibits sporulation.
Structural Homology
Both molecules share a "diaryl ketone" scaffold where one aryl ring is consistently a 2,3,4-trimethoxy-6-methylphenyl moiety. The differentiation lies in the second ring:
-
Metrafenone: A substituted bromobenzene ring.
-
Pyriofenone: A substituted chloropyridine ring.
This guide details the industrial synthesis of the shared building block and the divergent pathways for the specific heteroaromatic precursors.
The Universal Building Block: 3,4,5-Trimethoxytoluene (TMT)
The economic viability of both fungicides hinges on the efficient synthesis of 1,2,3-trimethoxy-5-methylbenzene (also known as 3,4,5-trimethoxytoluene). While gallic acid reduction is possible, the industrial standard utilizes
Industrial Synthesis Protocol
Pathway:
Step 1: Bromination
-
Reagents:
-Cresol, Br (2.05 eq), Methanol/Water solvent. -
Process: Controlled addition of bromine at
C to prevent side-chain bromination. -
Intermediate: 2,6-Dibromo-4-methylphenol (often referred to as 3,5-dibromo-
-cresol).
Step 2: Methoxylation (The Critical Step)
-
Reagents: NaOMe (3.5 eq), CuI or CuCl catalyst (0.05 eq), DMF or MeOH/Toluene cosolvent.
-
Conditions: High temperature (
C+), often under pressure if using MeOH. -
Mechanism: Ullmann-type copper-catalyzed nucleophilic aromatic substitution.
-
Intermediate: 2,6-Dimethoxy-4-methylphenol.
Step 3: Methylation
-
Reagents: Dimethyl sulfate (DMS) or Dimethyl carbonate (DMC), K
CO . -
Outcome: 3,4,5-Trimethoxytoluene.
Quantitative Data: TMT Synthesis
| Parameter | Value | Notes |
| Yield (Overall) | 65 - 75% | Based on |
| Purity Target | >98.5% | Critical to avoid isomeric impurities in final coupling. |
| Key Impurity | 2,3,5-Trimethoxytoluene | Result of under-bromination or migration. |
| Physical State | White Solid / Oil | MP: 25-27°C (often handled as melt). |
Metrafenone: Synthesis & Process Logic
Target Molecule: (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone
Retrosynthetic Analysis
The molecule is disconnected at the carbonyl junction. The most robust bond formation is a Friedel-Crafts Acylation using the electron-rich TMT and a substituted benzoyl chloride.
Caption: Retrosynthetic disconnection of Metrafenone revealing the convergent assembly.
Synthesis of the Acid Chloride Precursor
The challenge is the "Left-Hand Side" (LHS): 3-bromo-6-methoxy-2-methylbenzoic acid .
Route: 3-Nitro-
-
Oxidation: 3-Nitro-
-xylene is oxidized (dilute HNO /O , high pressure) to a mixture of 3-nitro-2-methylbenzoic acid and 2-methyl-6-nitrobenzoic acid .[1][2] Isomers are separated via pH-controlled precipitation. -
Reduction: Hydrogenation (Pd/C, H
) yields 2-amino-6-methylbenzoic acid.[3] -
Sandmeyer/Hydrolysis: Diazotization (NaNO
/H SO ) followed by hydrolysis yields 2-hydroxy-6-methylbenzoic acid. -
Methylation: O-methylation using DMS/NaOH gives 2-methoxy-6-methylbenzoic acid .
-
Bromination: Electrophilic bromination occurs para to the methyl group (ortho to methoxy), yielding the target 3-bromo-6-methoxy-2-methylbenzoic acid .
Final Coupling (Friedel-Crafts)
-
Activation: The acid is converted to the acid chloride using Thionyl Chloride (SOCl
) and catalytic DMF. -
Acylation:
-
Solvent: Dichloromethane or Chlorobenzene.
-
Catalyst: AlCl
(1.1 eq). -
Temperature: 0°C
RT. -
Quench: Ice water pour.
-
Purification: Recrystallization from Methanol/Isopropanol.
-
Pyriofenone: Synthesis & Process Logic
Target Molecule: (5-chloro-2-methoxy-4-methyl-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone
Retrosynthetic Analysis
Similar to Metrafenone, the TMT block is conserved. The complexity lies in the substituted nicotinic acid derivative.
Caption: Retrosynthetic breakdown of Pyriofenone focusing on the pyridine core.
Synthesis of the Pyridine Precursor
Target: Methyl 2-chloro-4-methylnicotinate . The most scalable route avoids expensive pyridine starting materials, building the ring from acyclic precursors.
Protocol: The Enaminone-Nitrile Route
-
Condensation: Reaction of (E)-4-(dimethylamino)-3-buten-2-one with malononitrile (or cyanoacetamide) in the presence of base.
-
Cyclization/Chlorination: The intermediate is treated with POCl
/PCl . This effects cyclization and chlorination in a "one-pot" cascade to yield 2-chloro-4-methylnicotinonitrile .[4] -
Hydrolysis & Esterification:
-
Acid hydrolysis (H
SO ) converts the nitrile to the carboxylic acid. -
Esterification (MeOH/H
) yields Methyl 2-chloro-4-methylnicotinate .
-
-
Methoxylation (Optional Variation): Some routes introduce the methoxy group via S
Ar on the 2-chloro position before coupling, but typically the 2-methoxy group is installed after the Friedel-Crafts or via a specific 2-methoxy pyridine precursor to avoid demethylation by AlCl .-
Note: For Pyriofenone, the final structure has a 2-methoxy group.[5] If AlCl
is used for coupling, the methoxy group must be robust or introduced later. A common variant uses the 2-chloro analog for coupling, followed by methoxylation.
-
Final Coupling & Functionalization
-
Saponification: Methyl ester is hydrolyzed to the free acid.
-
Acid Chloride Formation: SOCl
. -
Friedel-Crafts: Reaction with TMT / AlCl
. -
Final S
Ar: If the 2-position is still chlorinated, reaction with NaOMe replaces the chlorine with the required methoxy group. Caution: This step requires careful control to avoid attacking the benzophenone carbonyl.
Process Challenges & Safety
Regioselectivity in Friedel-Crafts
The TMT molecule is highly electron-rich.
-
Risk: Acylation can occur at the position ortho to the methyl group (desired) or ortho to a methoxy group.
-
Control: The steric bulk of the trimethoxy motif and the directing effect of the methyl group generally favor the desired position, but temperature control (<5°C during addition) is vital to maximize the kinetic product.
Demethylation Side Reactions
AlCl
-
Mitigation: Use stoichiometric AlCl
(avoid large excess) and keep reaction times short. Alternative catalysts like FeCl or zeolites are explored in green chemistry literature but AlCl remains the industrial standard.
Safety: Nitration & Chlorination
-
Nitro-xylene oxidation: High-pressure oxidation with oxygen presents an explosion hazard. Rupture discs and limiting oxygen concentration (LOC) monitoring are mandatory.
-
POCl
handling: Generates HCl gas upon contact with moisture. Scrubbers are required.
References
-
FRAC Code List. (2024). Fungicide Resistance Action Committee. FRAC Code 50: Aryl-phenyl-ketones. Link
-
Synthesis of Metrafenone Precursors. (2020). Preparation method of metrafenone. CN Patent 111943823.
-
Synthesis of 3,4,5-Trimethoxytoluene. (2005). Process development of the synthesis of 3,4,5-trimethoxytoluene. Organic Process Research & Development.
-
Pyriofenone Synthesis. (2010). Process for producing benzoylpyridine derivative. WO Patent 2010/129497.
-
2-Methyl-6-nitrobenzoic acid Synthesis. (2020). Method for co-production of 2-methyl-6-nitrobenzoic acid. CN Patent 111718264.
-
Mechanism of Action. (2006). Metrafenone: Studies on the mode of action of a novel cereal powdery mildew fungicide. Pest Management Science, 62(5), 393-401. Link
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